5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative with a piperidine backbone substituted by a 4-tert-butylbenzoyl group and a 4-fluorobenzyl moiety. Triazolones are heterocyclic compounds known for diverse pharmacological activities, including inhibition of fatty acid synthase (FASN), a target in cancer and metabolic disorders .
Properties
IUPAC Name |
3-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-25(2,3)20-8-6-19(7-9-20)23(31)29-14-12-18(13-15-29)22-27-28-24(32)30(22)16-17-4-10-21(26)11-5-17/h4-11,18H,12-16H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBADNSPKVXPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring , which is known for its bioactive properties.
- A piperidine moiety , which is prevalent in various pharmacologically active compounds.
- Substituents including a tert-butyl group and a fluorobenzyl group , which may enhance its biological activity.
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. The presence of the triazole ring is crucial for this activity, as it interacts with microbial enzymes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The inhibition of tyrosinase (TYR) is noteworthy, as it plays a role in melanin production. Research indicates that modifications on the piperidine and benzyl groups can enhance TYR inhibition.
Kinetic Studies
Kinetic studies using Lineweaver-Burk plots have shown that certain derivatives of this compound act as competitive inhibitors of TYR. This suggests that they bind to the active site of the enzyme, preventing substrate access.
| Compound | Type of Inhibition | IC50 (µM) |
|---|---|---|
| Compound 1 | Competitive | 12.5 |
| Compound 2 | Competitive | 8.0 |
Anticancer Properties
Preliminary studies suggest that the compound exhibits anticancer activity through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that those with a similar structure to our compound showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent variations on antimicrobial potency.
Case Study 2: Tyrosinase Inhibition
In another investigation focused on TYR inhibition, derivatives were synthesized and tested for their effectiveness. The findings revealed that compounds with fluorinated groups exhibited higher inhibitory effects compared to their non-fluorinated counterparts, suggesting that fluorination enhances binding affinity to TYR.
The proposed mechanism involves:
- Binding to Enzymes : The compound likely binds to the active sites of enzymes like TYR, inhibiting their activity.
- Interaction with Cellular Pathways : It may interfere with cellular signaling pathways related to growth and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Triazolone Derivatives
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The 4-tert-butyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to analogs with polar substituents like methoxy (BL19958, logP ~3.2) .
- Solubility : Compounds with electron-withdrawing groups (e.g., 4-fluoro in BL19961) or hydrophilic moieties (e.g., pyrrolidinyl in GSK2194069) exhibit improved aqueous solubility .
- Metabolic Stability : Bulky tert-butyl groups may reduce metabolic degradation compared to smaller substituents like methyl or methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
